![molecular formula C16H30O2Si B14209621 tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane CAS No. 825627-92-7](/img/structure/B14209621.png)
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, an ethenyloxy group, and a dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions with electrophiles, while the dimethylsilane moiety can stabilize reactive intermediates. These interactions facilitate the formation of complex molecular structures, making the compound valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar synthetic applications.
tert-Butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with comparable reactivity.
Uniqueness
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable tool in both academic and industrial research.
Propriétés
Numéro CAS |
825627-92-7 |
|---|---|
Formule moléculaire |
C16H30O2Si |
Poids moléculaire |
282.49 g/mol |
Nom IUPAC |
tert-butyl-(2-ethenoxyoct-3-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C16H30O2Si/c1-8-10-11-12-13-15(17-9-2)14-18-19(6,7)16(3,4)5/h9,15H,2,8,10-11,14H2,1,3-7H3 |
Clé InChI |
RNAVSTDMBRSKEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(CO[Si](C)(C)C(C)(C)C)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


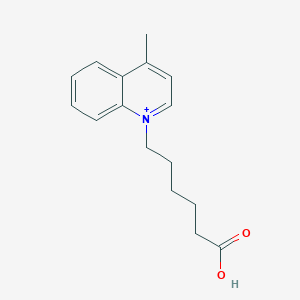
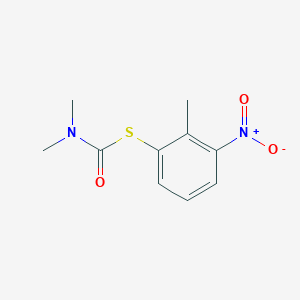
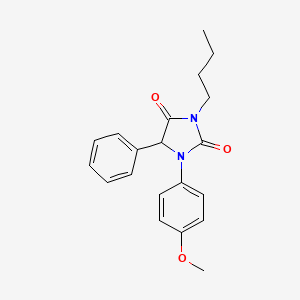

![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
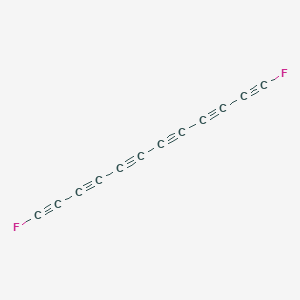
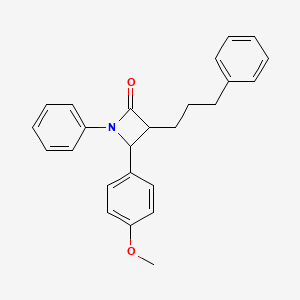

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
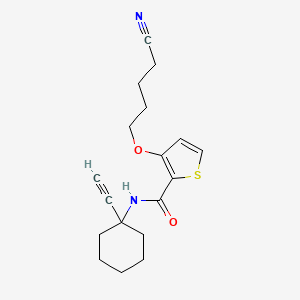
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
